3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride

Description

Structural and Nomenclature Overview

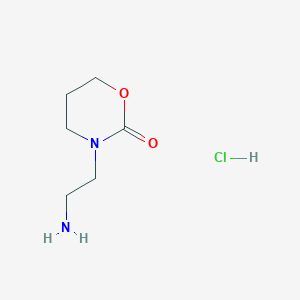

The molecular structure of this compound can be precisely defined through various chemical descriptors and nomenclature systems. The compound possesses the molecular formula C6H12N2O2 for the free base form, with the hydrochloride salt having the formula C6H13ClN2O2. The molecular weight of the free base is 144.17 grams per mole, while the hydrochloride salt exhibits a molecular weight of 180.63 grams per mole.

The Simplified Molecular Input Line Entry System representation provides a clear structural description: C1CN(C(=O)OC1)CCN for the free base. This notation indicates the presence of a six-membered ring containing both nitrogen and oxygen atoms, with a carbonyl group forming the characteristic oxazinanone structure, and an aminoethyl chain attached to the nitrogen atom. The International Chemical Identifier provides an even more detailed structural description: InChI=1S/C6H12N2O2/c7-2-4-8-3-1-5-10-6(8)9/h1-5,7H2.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 3-(2-aminoethyl)-1,3-oxazinan-2-one. This name precisely indicates the position of the aminoethyl substituent on the oxazinanone ring system. The compound can be classified as an organic compound, specifically a cyclic amide, with its structure incorporating both amino and oxazinanone functionalities. The Chemical Abstracts Service registry number for the hydrochloride salt is 1255717-76-0, providing a unique identifier for this specific form of the compound.

The three-dimensional structure of the compound features a chair-like conformation for the oxazinanone ring, similar to other six-membered heterocycles. The aminoethyl substituent extends from the nitrogen atom, providing flexibility and potential for intermolecular interactions. The carbonyl group within the ring system creates a planar region that can participate in hydrogen bonding and other non-covalent interactions.

Historical Context and Discovery Timeline

The development and characterization of this compound must be understood within the broader historical context of oxazinanone chemistry and heterocyclic compound research. The foundation for oxazinanone chemistry was established through decades of research into six-membered cyclic urethanes and their synthetic applications. The oxazinanone framework itself represents an important class of heterocycles that have been extensively studied since the mid-twentieth century.

The broader family of oxazinanones gained significant attention due to their presence in biologically active natural products and their potential as pharmaceutical intermediates. Research into these compounds intensified as scientists recognized their unique structural properties and their ability to serve as versatile synthetic intermediates. The development of efficient synthetic methodologies for oxazinanone construction paved the way for the preparation of more complex derivatives, including substituted variants like 3-(2-Aminoethyl)-1,3-oxazinan-2-one.

The specific compound this compound represents a product of modern synthetic organic chemistry, where researchers have focused on creating functionalized heterocycles that combine multiple pharmacophoric elements. The aminoethyl substituent provides additional sites for biological interaction and synthetic modification, making this compound particularly valuable for medicinal chemistry applications. The preparation of the hydrochloride salt form reflects standard pharmaceutical chemistry practices aimed at improving compound stability, solubility, and handling characteristics.

The synthesis of such compounds typically involves cyclization reactions starting from appropriate amino acid derivatives or other precursors. The development of metal-free synthetic methodologies, such as those employing Brønsted acid catalysis, has enabled more environmentally friendly approaches to oxazinanone synthesis. These advances have made compounds like 3-(2-Aminoethyl)-1,3-oxazinan-2-one more accessible for research and potential commercial applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative member of an important chemical class. Oxazinanones, as six-membered cyclic urethanes, have been recognized as key structural units in numerous bioactive natural products and pharmaceutically important molecules. The presence of both nitrogen and oxygen heteroatoms within the ring system creates unique electronic properties that influence both chemical reactivity and biological activity.

The compound demonstrates the versatility of the oxazinanone scaffold for accommodating various substituents while maintaining structural integrity. The aminoethyl group provides additional functionalization opportunities that can be exploited for further chemical modifications or biological interactions. This structural flexibility has made oxazinanone derivatives valuable intermediates in fine chemical synthesis, with applications extending to cosmetics and pesticide development.

In the context of medicinal chemistry, compounds containing the oxazinanone framework have shown diverse biological activities including antibacterial, anti-influenza, anti-inflammatory, antidiabetic, antithrombotic, and enzyme-inhibiting properties. The structural features of 3-(2-Aminoethyl)-1,3-oxazinan-2-one, particularly the combination of the oxazinanone core with the aminoethyl substituent, position it as a potential candidate for pharmaceutical development or as a building block for more complex therapeutic agents.

The compound's significance is further enhanced by recent advances in synthetic methodologies that enable more efficient and environmentally friendly preparation of oxazinanone derivatives. The development of metal-free catalytic systems and greener synthetic approaches has made these compounds more accessible for research and potential industrial applications. The combination of improved synthetic accessibility with demonstrated biological activity has positioned oxazinanone derivatives, including this compound, at the forefront of contemporary heterocyclic chemistry research.

The structural features that make this compound significant include its potential for hydrogen bonding through both the carbonyl oxygen and the amino group, its conformational flexibility that allows adaptation to various biological targets, and its chemical stability under physiological conditions. These characteristics collectively contribute to its value as both a research tool and a potential therapeutic agent. The continuing interest in oxazinanone chemistry, as evidenced by recent publications and patent applications, underscores the ongoing significance of compounds like this compound in advancing heterocyclic chemistry and drug discovery efforts.

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-oxazinan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-2-4-8-3-1-5-10-6(8)9;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYWXTQWTBFBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molar mass of approximately 166.61 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, characteristic of oxazolidinones. This unique structure contributes to its biological activity, particularly its interactions with bacterial ribosomes and other cellular targets.

The mechanism of action involves the compound's interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The oxazinanone ring may also stabilize certain molecular conformations, enhancing its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism includes binding to bacterial ribosomes, inhibiting protein synthesis which is critical for bacterial growth and replication. For instance, studies have shown that derivatives of this compound have minimum inhibitory concentrations (MIC) in the range of 80–160 µg/ml against key Gram-negative and Gram-positive pathogens .

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In vitro studies demonstrated significant cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). Selected compounds exhibited IC50 values ranging from 4.47 to 52.8 μM, indicating their potential as anticancer agents. Flow cytometric analysis showed that these compounds induced cell cycle arrest at the G2/M phase, highlighting their mechanism in inhibiting cancer cell proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on the compound's derivatives revealed that they effectively inhibited bacterial growth in various strains, suggesting their potential use in treating infections caused by resistant bacteria .

- Cytotoxicity Against Cancer Cells : In a comparative study involving different analogs of this compound, researchers found that certain derivatives had enhanced cytotoxic effects against resistant cancer cell lines. These findings suggest a promising avenue for developing new anticancer therapies .

Summary of Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound features a five-membered oxazinan ring with an aminoethyl side chain, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of 1,3-oxazinan-2-one compounds, including 3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride, exhibit significant anticancer properties. For example, structure-based design studies have shown that related compounds can inhibit enzymes like 11β-HSD1, which is involved in cortisol metabolism. In vitro studies have demonstrated IC50 values as low as 0.8 nM against this enzyme, suggesting potent anti-inflammatory and anticancer potential .

Anti-inflammatory Effects

The compound has been implicated in modulating macrophage activity through its interaction with macrophage migration inhibitory factor (MIF). MIF is known to play a role in inflammatory responses. Compounds that inhibit MIF activity may be beneficial in treating chronic inflammatory conditions such as bronchitis and myocarditis . The ability to inhibit MIF could lead to new therapeutic strategies for inflammatory diseases.

Neurological Applications

There is emerging evidence suggesting that 1,3-oxazinan derivatives may also exhibit neuroprotective effects. The modulation of neurotransmitter systems through these compounds could provide insights into developing treatments for neurodegenerative diseases . The structural features of this compound may facilitate interactions with receptors involved in neurological pathways.

Buffering Agent in Cell Cultures

This compound has been utilized as a non-ionic organic buffering agent in cell culture systems. Its ability to maintain pH within a specific range (6-8.5) makes it valuable for various biological assays . This application is crucial for experiments requiring stable pH conditions for enzyme activity and cell viability.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of novel heterocyclic compounds with diverse biological activities. Its reactivity can be exploited to create derivatives that may possess enhanced pharmacological properties or target specificity . The versatility of the oxazinan framework allows chemists to explore a wide array of modifications leading to new therapeutic agents.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Comparative Analysis of Physicochemical Properties

Solubility and Stability

- This compound: Highly water-soluble (>50 mg/mL) due to ionic interactions from the hydrochloride salt. Stable under refrigeration (2–8°C) .

- Spirocyclic analogue (1638221-39-2) : Reduced solubility in water (~10 mg/mL) owing to its hydrophobic spirocyclic framework. Requires DMSO for dissolution .

- Thiazolidinedione derivative: Moderate solubility in ethanol and DMSO; susceptible to hydrolysis under acidic conditions due to the thiazolidinedione core .

Preparation Methods

Cyclization of Amino Alcohols or Amino Acid Derivatives

One common route involves starting from 2-aminoethanol or related amino alcohols, which undergo cyclization with carbonyl reagents such as phosgene equivalents or carbamoyl chlorides to form the oxazinanone ring.

- For example, reaction of 2-aminoethanol with a suitable chloroformate or carbonate derivative under controlled conditions can yield the oxazinanone structure.

- The ring closure occurs by nucleophilic attack of the amino group on the carbonyl carbon, followed by ring formation.

Reaction of Oxazinone Intermediates with Aminoethyl Groups

In related heterocyclic compound syntheses, oxazinone intermediates react with aminoethyl reagents to afford the target compound.

- Literature on structurally related compounds (e.g., pyrazolo-oxazinones) shows that reaction of oxazinone derivatives with ethylenediamine or ethanolamine in dry solvents like toluene under reflux leads to 6-aminoethyl-substituted oxazinones.

- This method can be adapted for 3-(2-aminoethyl)-1,3-oxazinan-2-one by using appropriate oxazinone precursors.

Preparation of Hydrochloride Salt

- The free base of 3-(2-aminoethyl)-1,3-oxazinan-2-one is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the hydrochloride salt.

- This step enhances the compound's crystalline properties and facilitates purification.

Data Table: Summary of Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | 2-Aminoethanol or amino acid derivative | Reaction with chloroformate or carbonate (e.g., phosgene equivalent) | Formation of 1,3-oxazinan-2-one ring via cyclization |

| 2 | Oxazinone intermediate | Reaction with ethylenediamine or aminoethyl reagent in dry toluene, reflux | Introduction of 2-aminoethyl substituent at ring position |

| 3 | Free base of 3-(2-aminoethyl)-1,3-oxazinan-2-one | Treatment with HCl | Formation of hydrochloride salt, improved stability |

Analytical and Spectroscopic Characterization

- The synthesized compound is characterized by IR spectroscopy, showing characteristic absorption bands for the lactam carbonyl (around 1700 cm⁻¹) and NH₂ groups (around 3300–3500 cm⁻¹).

- $$^{1}H$$-NMR and $$^{13}C$$-NMR spectra confirm the ring structure and the presence of the aminoethyl substituent.

- Elemental analysis and mass spectrometry support the molecular formula and purity.

Q & A

Q. What are the common synthetic routes for 3-(2-aminoethyl)-1,3-oxazinan-2-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of β-amino alcohols or by functionalizing oxazinanone precursors. For example, palladium-catalyzed aminoalkynylation strategies can construct bicyclic heterocycles, where the oxazinanone ring is stabilized by electron-withdrawing groups (e.g., tosyl) . Key factors include:

- Temperature control : Higher temperatures may lead to ring-opening side reactions.

- Catalyst selection : Pd catalysts improve regioselectivity in cyclization steps.

- Protecting groups : Tosyl groups enhance stability during ring formation .

Yield optimization requires monitoring via HPLC or LC-MS to identify intermediates and byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm the oxazinanone ring and aminoethyl side chain (e.g., δ 3.5–4.5 ppm for oxazinanone protons) .

- Mass spectrometry (MS) : ESI-MS to verify the molecular ion peak at m/z 201.65 (free base) and adducts (e.g., [M+H]) .

- HPLC with UV detection : Assess purity >95% using C18 columns and aqueous/organic mobile phases .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation of the aminoethyl group. Use amber vials to avoid photolytic cleavage of the oxazinanone ring . Stability assessments should include periodic FT-IR analysis to detect carbonyl group degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .

- DFT calculations : Compare experimental -NMR shifts with computed values for different conformers .

- Deuterium exchange experiments : Confirm labile protons (e.g., NH groups) that may obscure signals .

Q. What mechanistic insights guide the design of enzyme inhibitors using this compound?

- Methodological Answer : The aminoethyl group enables covalent or non-covalent interactions with enzyme active sites. For example:

- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., proteases or kinases) .

- SAR analysis : Modify the oxazinanone ring (e.g., substituents at position 3) to enhance binding affinity while monitoring inhibitory activity via fluorometric assays .

- Metabolic stability : Assess hepatic microsome stability to optimize pharmacokinetics .

Q. How can researchers address discrepancies in reported antimicrobial activity across studies?

- Methodological Answer : Variations may stem from:

- Strain-specific effects : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models using standardized MIC assays .

- Synergistic agents : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance .

- Biofilm vs. planktonic assays : Use crystal violet staining to quantify biofilm disruption .

Q. What strategies mitigate side reactions during derivatization (e.g., oxidation or ring-opening)?

- Methodological Answer :

- Protecting groups : Temporarily block the aminoethyl group with Boc or Fmoc to prevent unwanted nucleophilic attacks during oxidation .

- Low-temperature reactions : Perform oxidations at 0–5°C with mild agents (e.g., HO/acetic acid) to preserve the oxazinanone ring .

- In situ monitoring : Use Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.